molecular formula C14H14BNO5S B13406991 3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid

3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid

Cat. No.: B13406991
M. Wt: 319.1 g/mol
InChI Key: HQLQTGGLHBYZSA-UHFFFAOYSA-N
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Description

3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid is an organic compound belonging to the class of benzoic acids. This compound contains a benzene ring with a carboxyl group, a boron atom, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of boron.

    Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Mechanism of Action

The mechanism of action of 3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid involves its interaction with molecular targets such as enzymes. The boron atom in the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and antimicrobial action .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Contains a phenyl group instead of a thiophene ring.

    Thiophene-2-boronic acid: Lacks the benzoic acid moiety.

    Benzoic acid: Does not contain boron or thiophene groups.

Uniqueness

3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid is unique due to its combination of a benzoic acid moiety, a boron atom, and a thiophene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H14BNO5S

Molecular Weight

319.1 g/mol

IUPAC Name

3-[borono-[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H14BNO5S/c17-12(8-11-5-2-6-22-11)16-13(15(20)21)9-3-1-4-10(7-9)14(18)19/h1-7,13,20-21H,8H2,(H,16,17)(H,18,19)

InChI Key

HQLQTGGLHBYZSA-UHFFFAOYSA-N

Canonical SMILES

B(C(C1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CS2)(O)O

Origin of Product

United States

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